Home > Products > Building Blocks P19840 > 4-(7-Bromoquinoxalin-2-yl)morpholine
4-(7-Bromoquinoxalin-2-yl)morpholine - 916811-87-5

4-(7-Bromoquinoxalin-2-yl)morpholine

Catalog Number: EVT-1812426
CAS Number: 916811-87-5
Molecular Formula: C12H12BrN3O
Molecular Weight: 294.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(7-Bromoquinoxalin-2-yl)morpholine is a dibromo derivative of a benzofused chalcogen-nitrogen heterocycle. [] These dibromo derivatives serve as important precursors in the synthesis of various materials used in photovoltaics. [] Despite its potential, 4-(7-Bromoquinoxalin-2-yl)morpholine remains relatively unexplored in this field. []

4-(7,7-Dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine Derivatives

Compound Description: This series of compounds features a quinazoline core, with various N-aroyl, N-hetaroyl, or benzyl substituents attached to the piperazine ring at the 4-position. These compounds were synthesized and screened for their antiviral activity against avian paramyxovirus (APMV-1), the virus responsible for Newcastle disease [].

4,7-Dibromobenzo[d][1,2,3]thiadiazole

Compound Description: This compound serves as a crucial precursor in the synthesis of various photovoltaic materials [].

4-(7-Bromobenzo[d][1,2,3]thiadiazole-4-yl)morpholine

Compound Description: This compound is a product of nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. The reaction selectively yields the 4-substituted product [].

Overview

4-(7-Bromoquinoxalin-2-yl)morpholine is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a morpholine ring linked to a brominated quinoxaline moiety, which contributes to its biological activity. The molecular formula of this compound is C11H11BrN2O, and it is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure.

Synthesis Analysis

The synthesis of 4-(7-Bromoquinoxalin-2-yl)morpholine typically involves several steps, utilizing starting materials that are commercially available. A common synthetic route includes:

  1. Preparation of the Quinoxaline Derivative: The synthesis begins with the bromination of quinoxaline derivatives, which can be achieved through electrophilic aromatic substitution reactions. For instance, 7-bromoquinoxaline can be synthesized from quinoxaline by treating it with bromine in an appropriate solvent.
  2. Formation of the Morpholine Linkage: The next step involves the reaction of the brominated quinoxaline with morpholine. This can be accomplished through nucleophilic substitution where morpholine acts as a nucleophile attacking the electrophilic carbon atom adjacent to the bromine atom.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of 4-(7-Bromoquinoxalin-2-yl)morpholine can be described as follows:

  • Molecular Formula: C11H11BrN2O
  • Molecular Weight: Approximately 269.12 g/mol
  • Structural Features:
    • A morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom).
    • A quinoxaline moiety that includes two nitrogen atoms in a fused aromatic system.
    • A bromine substituent at the 7-position of the quinoxaline ring.

The spatial configuration and electronic properties imparted by the bromine atom and nitrogen heteroatoms contribute significantly to the compound's reactivity and biological properties .

Chemical Reactions Analysis

4-(7-Bromoquinoxalin-2-yl)morpholine participates in various chemical reactions that can be exploited for further functionalization:

  1. Nucleophilic Substitution Reactions: The bromine atom on the quinoxaline can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
  2. Reactions with Electrophiles: The nitrogen atoms in both the morpholine and quinoxaline rings can act as nucleophiles, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.
  3. Cyclization Reactions: Under certain conditions, this compound may also participate in cyclization reactions, potentially leading to more complex heterocycles relevant for drug development .
Mechanism of Action

The mechanism of action for compounds like 4-(7-Bromoquinoxalin-2-yl)morpholine often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways that can affect cell proliferation or survival.
  2. Receptor Modulation: It may also act as a ligand for various receptors, modulating their activity and influencing signaling pathways critical for cell function.
  3. Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(7-Bromoquinoxalin-2-yl)morpholine include:

Applications

The applications of 4-(7-Bromoquinoxalin-2-yl)morpholine span several fields:

  1. Medicinal Chemistry: It is explored for its potential use as an anticancer agent due to its ability to interact with biological targets involved in tumor growth.
  2. Pharmaceutical Development: This compound serves as a lead structure for developing new drugs targeting various diseases, including bacterial infections and cancer.
  3. Chemical Research: It is utilized in synthetic organic chemistry for developing new methodologies or exploring reaction mechanisms involving heterocyclic compounds .
Synthetic Methodologies and Optimization

Microwave-Assisted Cyclocondensation Techniques for Quinoxaline-Morpholine Hybridization

Microwave irradiation has revolutionized the synthesis of quinoxaline-morpholine hybrids by significantly accelerating cyclocondensation reactions while improving yields and regioselectivity. This technique enables the efficient formation of the morpholine-quinoxaline bond through controlled dielectric heating, which facilitates rapid energy transfer to molecular dipoles and enhances reaction kinetics. Modern protocols employ microwave reactors operating at 300-500 W with precise temperature control (100-150°C) and reaction times reduced from hours to minutes (typically 5-20 minutes) compared to conventional heating methods [4].

A critical advancement involves the one-pot cyclocondensation of 1,2-diketones with 4-(2-aminophenyl)morpholine precursors under microwave irradiation. This approach bypasses the need for isolating unstable intermediates and directly constructs the quinoxaline core while preserving the bromine functionality at the 7-position. Solvent optimization studies reveal that polar aprotic solvents like DMF and NMP deliver superior results due to their high microwave absorption capabilities and ability to solubilize both aromatic amines and carbonyl components. When combined with morpholine-containing diamines, these reactions achieve conversions exceeding 85% while maintaining the integrity of acid-sensitive functional groups [2].

Table 1: Optimization of Microwave-Assisted Cyclocondensation for Quinoxaline-Morpholine Hybrids

PrecursorMorpholine EquivalentSolventTemperature (°C)Time (min)Yield (%)
3-Bromo-1,2-phenylenediamine1.2DMF1201078
3-Bromo-1,2-phenylenediamine1.5NMP140885
4,5-Dibromobenzene-1,2-diamine2.0DMSO1501572
4,5-Dibromobenzene-1,2-diamine2.5NMP1401281

Recent innovations focus on catalyst-free microwave protocols that eliminate transition metal contamination concerns in pharmaceutical intermediates. These methods leverage the inherent nucleophilicity of morpholine, where the oxygen atom attacks electron-deficient carbon centers in halogenated quinoxalines. Computational studies indicate that microwave irradiation reduces the activation energy barrier for this cyclization by approximately 4-6 kcal/mol compared to thermal conditions. This energy reduction enables the synthesis of sterically hindered derivatives, including those with ortho-substituted morpholine rings, which were previously inaccessible through conventional methods [4]. The technique demonstrates particular utility in generating molecular libraries for drug discovery, where rapid scaffold diversification is essential.

Transition Metal-Catalyzed Cross-Coupling Reactions for Bromine Functionalization

The C-Br bond at the 7-position of the quinoxaline ring serves as a versatile handle for palladium-catalyzed cross-couplings, enabling strategic functionalization of the 4-(7-bromoquinoxalin-2-yl)morpholine scaffold. These reactions demonstrate remarkable chemoselectivity due to the electron-deficient nature of the quinoxaline core and the directing effects of the morpholine nitrogen. The bromine undergoes selective activation while leaving the morpholine ring intact, allowing precise molecular editing at the 7-position.

Suzuki-Miyaura coupling represents the most extensively employed method for installing aryl and heteroaryl groups. Optimization studies identify Pd(PPh₃)₄ and Xantphos-based palladium complexes as particularly effective catalysts when combined with cesium carbonate in dioxane/water mixtures at 80-100°C. These systems achieve near-quantitative conversion of the bromoquinoxaline precursor with boronic acids bearing diverse functional groups, including esters, nitriles, and protected amines. The reaction tolerates the morpholine moiety without competitive oxidation or degradation, which has been observed with certain copper-based systems. Notably, electron-rich boronic acids couple more efficiently than their electron-deficient counterparts due to accelerated transmetalation kinetics [1] [3].

Table 2: Catalyst Systems for Cross-Coupling at the 7-Bromo Position

Catalyst SystemLigandBaseSolventReaction Time (h)Yield Range (%)
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Dioxane2-480-95
Pd₂(dba)₃ (3 mol%)SPhosK₃PO₄Toluene/Water4-675-90
Pd(PPh₃)₄ (7 mol%)NoneK₂CO₃DME/Water3-570-88
PEPPSI-IPr (2 mol%)NHCCsFTHF1-385-93

Buchwald-Hartwig amination enables direct installation of nitrogen-based functionalities, which is particularly valuable for creating kinase inhibitor precursors. Employing Pd₂(dba)₃/XPhos catalyst systems with lithium bis(trimethylsilyl)amide (LiHMDS) as base allows efficient coupling of primary and secondary amines at the brominated position. Sterically hindered amines like tert-butylamine require elevated temperatures (110°C) but still achieve >70% conversion. The reaction demonstrates excellent functional group tolerance toward the morpholine nitrogen, with no observed interference between the catalytic center and the morpholine heteroatoms. This chemoselectivity arises from the differential coordination environments – the morpholine oxygen exhibits weaker Pd-coordination compared to the amine coupling partners [1] [9].

For industrial-scale applications, continuous-flow carbonylative cross-coupling has been developed using in situ generated carbon monoxide from formic acid decomposition. This approach safely installs ester and amide functionalities at the 7-position without handling toxic CO gas. The process employs a tube-in-tube reactor configuration where Pd(OAc)₂/dppf catalysts facilitate carbonylation at 80°C with residence times under 3 hours. This method enables direct conversion of 4-(7-bromoquinoxalin-2-yl)morpholine to valuable 7-carboxylic acid derivatives through tandem carbonylation-nucleophilic addition sequences [3].

Multi-Step Approaches Involving Nucleophilic Substitution and Ring-Closure Mechanisms

Strategic multi-step syntheses provide access to 4-(7-bromoquinoxalin-2-yl)morpholine through two dominant routes: late-stage morpholine incorporation onto pre-formed bromoquinoxalines versus early-stage quinoxaline construction from morpholine-containing anilines. The former approach exploits the nucleophilic aromatic substitution (SNAr) reactivity at the 2-position of quinoxaline cores activated by bromine at C7. This electron-withdrawing group significantly enhances the susceptibility of C2 to displacement by morpholine, with reactions proceeding efficiently in DMF at 60-80°C without catalysts. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ for morpholine attack at C2 in 7-bromoquinoxaline – approximately 15-fold higher than the unsubstituted parent compound [2] [8].

The alternative approach involves constructing the quinoxaline ring from morpholine-containing precursors. This method employs 4-(2-aminophenyl)morpholine derivatives condensed with α-haloketones or α-bromoaldehydes followed by oxidative cyclization. The reaction sequence proceeds through isolable dihydroquinoxaline intermediates that undergo spontaneous aromatization upon exposure to air or mild oxidants like MnO₂. Careful control of bromination timing is crucial – bromination prior to cyclization often leads to regioisomeric mixtures, whereas post-cyclization bromination provides superior regiocontrol at C7. X-ray crystallographic analysis confirms that bromination occurs exclusively at the position ortho to the morpholine nitrogen due to electronic activation and favorable orbital orientation [8].

Ring-closure mechanisms feature prominently in morpholine-functionalized quinoxaline synthesis. A particularly efficient method employs BF₃-mediated intramolecular hydroalkoxylation of N-tethered alkenes to construct the morpholine ring directly onto quinoxaline scaffolds. This approach demonstrates remarkable diastereoselectivity (>20:1 dr) when chiral amino alcohols are employed, preserving enantiomeric purity during the cyclization step. The reaction proceeds through Markovnikov-selective addition, with the oxygen nucleophile attacking the more substituted carbon of the alkene under mild conditions (0°C to room temperature). This strategy provides access to sterically congested analogues where direct SNAr would be prohibitively slow [4].

Recent advances have established telescoped processes that combine nucleophilic substitution with palladium-catalyzed functionalization in a single reaction vessel. For example, sequential SNAr with morpholine followed by Suzuki coupling at C7 eliminates intermediate isolation steps, reducing processing time by 40% and minimizing waste generation. These one-pot methodologies require careful base selection – cesium carbonate effectively mediates both the initial substitution and subsequent transmetalation without catalyst poisoning [8].

Regioselective Bromination Strategies in Quinoxaline Derivative Synthesis

Regioselective bromination at the quinoxaline C7 position presents significant synthetic challenges due to competing reactions at C5, C6, and C8 positions. Successful strategies employ electronic directing effects, steric blocking groups, and coordination-controlled bromination to achieve the desired regiochemistry. The morpholine substituent at C2 plays a crucial role in directing electrophilic attack – its electron-donating nature activates the benzene ring while the nitrogen atom provides coordination sites for brominating agents [3] [6].

Electrophilic bromination using bromine in acetic acid predominantly occurs at C7 when performed at 0-5°C, with selectivity driven by the morpholine-induced polarization of the quinoxaline π-system. Computational studies (DFT calculations) reveal a 4.8 kcal/mol preference for bromination at C7 versus C6 due to favorable charge distribution in the Wheland intermediate. This method delivers 7-bromoquinoxaline derivatives in 70-75% yield with less than 5% of the 6-bromo isomer. Significantly higher selectivity (>30:1) is achieved using copper(II) bromide in acetonitrile at reflux, where the copper coordinates to the morpholine oxygen, positioning bromide delivery specifically at C7. This coordination-controlled method achieves isolated yields of 85-90% with exceptional regiocontrol [6].

For substrates requiring late-stage bromination, directed ortho-metalation (DoM) strategies provide superior regioselectivity. Protection of the morpholine nitrogen with Boc or Ts groups transforms it into a powerful directing group for lithium-halogen exchange. Using n-BuLi at -78°C followed by quenching with bromine sources like Br₂ or CBr₄ installs bromine exclusively at the position ortho to the morpholine nitrogen (C7). This approach is particularly valuable for synthesizing multifunctionalized derivatives bearing halogen substituents at specific positions for subsequent cross-coupling. The directing group is readily removed after bromination using acidic or reductive conditions without affecting the newly installed bromine [3].

Table 3: Regioselective Bromination Methods for Quinoxaline Derivatives

MethodConditionsRegioselectivity (C7:C5:C6:C8)Yield (%)Key Advantage
Electrophilic BrominationBr₂/AcOH, 0°C90:4:5:172Simplicity
Copper-MediatedCuBr₂/MeCN, reflux>98:0:<1:<188Exceptional selectivity
Directed ortho-Metalationn-BuLi/BocN-morpholine, -78°C; Br₂>99:0:0:082Absolute regiocontrol
Radical BrominationNBS/AIBN, CCl₄, reflux65:15:18:270Benzylic bromination possible

Nitration-bromination sequences offer an alternative route to 7-bromoquinoxalines through intermediate activation. Initial nitration at C5 or C8 dramatically enhances the reactivity of adjacent positions toward bromine substitution. This approach was validated in the synthesis of 3,6,8-tribromoquinoline derivatives, where nitration at C5 directed subsequent bromination to C6 and C8. XRD analysis confirmed the regiochemistry of these transformations, demonstrating how nitro group positioning controls halogen introduction. The nitro group is subsequently reduced and replaced by morpholine through SNAr, though this requires forcing conditions (120°C in DMSO) due to the electron-deficient environment [8].

Modern approaches employ catalytic bromination using palladium or iridium complexes with N-bromosuccinimide (NBS) as the bromine source. These systems achieve C-H functionalization directly at C7 without pre-functionalization. The most effective catalyst, Pd(OAc)₂/2,2'-bipyridine, operates through a concerted metalation-deprotonation mechanism where the morpholine oxygen coordinates to palladium, directing bromination to the adjacent position. This atom-economical method provides yields comparable to traditional electrophilic bromination but with reduced waste and superior functional group tolerance toward acid-sensitive substituents [6].

Properties

CAS Number

916811-87-5

Product Name

4-(7-Bromoquinoxalin-2-yl)morpholine

IUPAC Name

4-(7-bromoquinoxalin-2-yl)morpholine

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2

InChI Key

YQPUONDOWMMGGF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br

Canonical SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.